![molecular formula C13H17NO4 B14480531 N-[(5-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-valine CAS No. 65514-23-0](/img/structure/B14480531.png)
N-[(5-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxy-3-methoxybenzylidene)valine is a Schiff base compound derived from the condensation of 2-hydroxy-3-methoxybenzaldehyde and valine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-3-methoxybenzylidene)valine typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and valine. The reaction is usually carried out in an ethanol solution with a catalytic amount of acid, such as hydrochloric acid, to facilitate the condensation process. The reaction mixture is stirred at room temperature for several hours until the product precipitates out. The precipitate is then filtered, washed with cold ethanol, and dried under vacuum to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for N-(2-Hydroxy-3-methoxybenzylidene)valine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxy-3-methoxybenzylidene)valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzylidene moiety.
Reduction: Reduced forms of the Schiff base, potentially leading to amine derivatives.
Substitution: Substituted benzylidene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxy-3-methoxybenzylidene)valine involves its ability to form stable complexes with metal ions through coordination with the nitrogen and oxygen atoms in the Schiff base structure. These metal complexes can exhibit various catalytic and biological activities. The molecular targets and pathways involved depend on the specific metal ion and the context of the application. For example, in enzyme inhibition, the compound may interact with the active site of the enzyme, blocking its activity .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Hydroxy-3-methoxybenzylidene)benzohydrazide: Another Schiff base with similar structural features and applications.
N-(2-Hydroxy-3-methoxybenzylidene)pyrazine-2-carbohydrazide: Known for its coordination chemistry and potential biological activities.
Uniqueness
N-(2-Hydroxy-3-methoxybenzylidene)valine is unique due to its specific combination of the benzylidene moiety with the amino acid valine. This unique structure allows it to form specific metal complexes and exhibit distinct biological activities compared to other Schiff bases.
Propiedades
Número CAS |
65514-23-0 |
|---|---|
Fórmula molecular |
C13H17NO4 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
(2S)-2-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-8(2)11(13(16)17)14-7-9-5-4-6-10(18-3)12(9)15/h4-8,11,15H,1-3H3,(H,16,17)/t11-/m0/s1 |
Clave InChI |
CGJNTIYZNYUGJQ-NSHDSACASA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)O)N=CC1=C(C(=CC=C1)OC)O |
SMILES canónico |
CC(C)C(C(=O)O)N=CC1=C(C(=CC=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


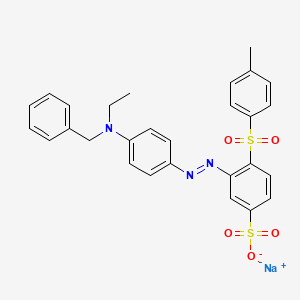
![N-[(2-Chlorophenyl)(4-chlorophenyl)acetyl]glycine](/img/structure/B14480457.png)

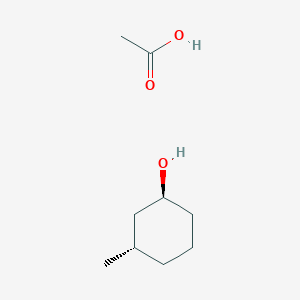
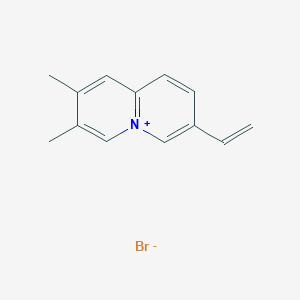
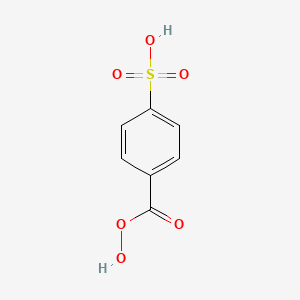
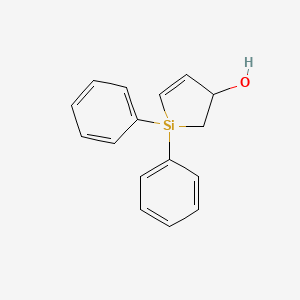
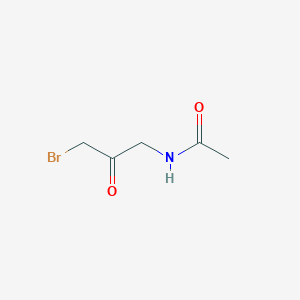
![3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B14480491.png)


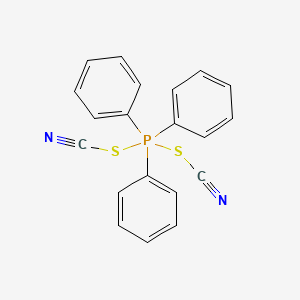

![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)
